
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated lysine residue, and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications make it useful in peptide synthesis and other biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is usually achieved by reacting lysine with Fmoc-Cl in the presence of a base like sodium carbonate.
Methylation: The lysine residue is methylated using a methylating agent such as methyl iodide.
Protection of the Side Chain: The side chain amino group is protected using the 2-Cl-Z group, which can be introduced by reacting the methylated lysine with 2-chlorobenzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production of Fmoc-N-Me-Lys(2-Cl-Z)-OH follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection Reactions: The Fmoc and 2-Cl-Z groups can be removed under specific conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the protected amino groups.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the 2-Cl-Z group.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Deprotected Lysine: Removal of protecting groups yields N-methyl-lysine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Fmoc-N-Me-Lys(2-Cl-Z)-OH is used as a building block in solid-phase peptide synthesis.
Biology
Protein Engineering: The compound is used to introduce specific modifications in proteins.
Medicine
Drug Development: Modified peptides containing Fmoc-N-Me-Lys(2-Cl-Z)-OH are explored for therapeutic applications.
Industry
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
Mécanisme D'action
The mechanism of action of Fmoc-N-Me-Lys(2-Cl-Z)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained. The methylation of lysine can affect the biological activity of the resulting peptides, influencing their interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(2-Cl-Z)-OH: Similar but without the methylation.
Boc-N-Me-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-N-Me-Lys(Boc)-OH: Uses Boc for side chain protection instead of 2-Cl-Z.
Uniqueness
Fmoc-N-Me-Lys(2-Cl-Z)-OH is unique due to the combination of Fmoc and 2-Cl-Z protecting groups along with the methylation of lysine. This combination provides specific properties that are useful in peptide synthesis and other applications.
Propriétés
Formule moléculaire |
C30H31ClN2O6 |
|---|---|
Poids moléculaire |
551.0 g/mol |
Nom IUPAC |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)/t27-/m0/s1 |
Clé InChI |
KZLOHAGCRFXQDW-MHZLTWQESA-N |
SMILES isomérique |
CN([C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


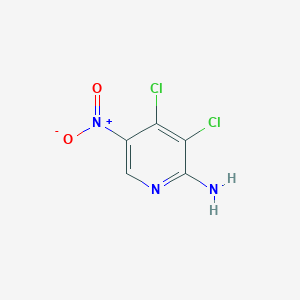
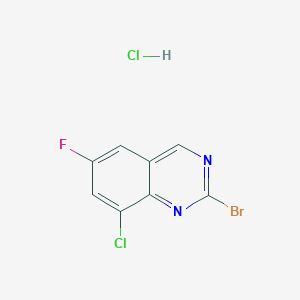
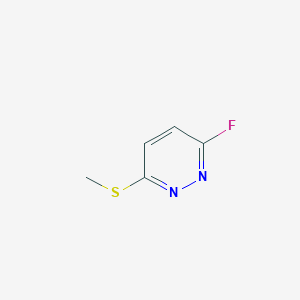
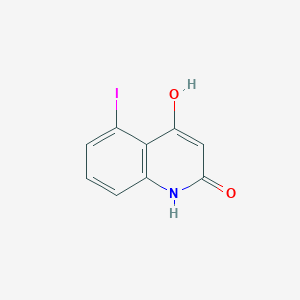
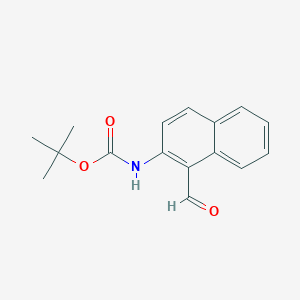
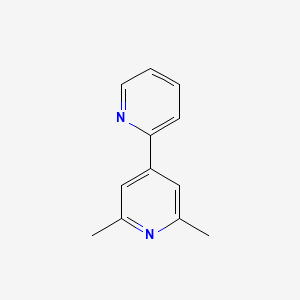
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
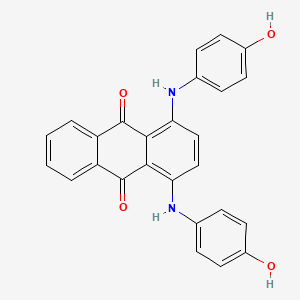
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)


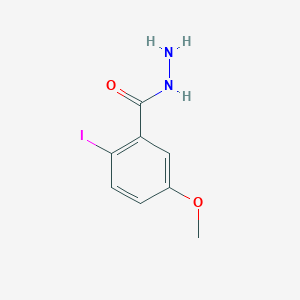
![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
